Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate

Physicochemical characterization Thermal stability Formulation compatibility

Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate (CAS 306980-02-9) is a trisubstituted nicotinate featuring a critical 6-position 4-methoxyphenylsulfanyl substituent absent in generic analogs. This unique motif confers dual CCR5 antagonism and selective tumor-cell cytotoxicity—active against Ehrlich ascites carcinoma cells while sparing macrophages and normal lymphocytes. The documented cardiotoxicity flag enables hERG positive-control deployment. Do not substitute with generic cyano-nicotinate analogs. Request a quote today to secure this high-purity research compound for your target engagement, tumor biology, or cardiac safety profiling studies.

Molecular Formula C22H18N2O3S
Molecular Weight 390.46
CAS No. 306980-02-9
Cat. No. B2402998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate
CAS306980-02-9
Molecular FormulaC22H18N2O3S
Molecular Weight390.46
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C(=C1)C#N)SC2=CC=C(C=C2)OC)C3=CC=CC=C3
InChIInChI=1S/C22H18N2O3S/c1-3-27-22(25)19-13-16(14-23)21(24-20(19)15-7-5-4-6-8-15)28-18-11-9-17(26-2)10-12-18/h4-13H,3H2,1-2H3
InChIKeyJFXFEZWCSAABOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate (CAS 306980-02-9): Structural and Pharmacological Baseline for Procurement Evaluation


Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate (CAS 306980-02-9, molecular formula C22H18N2O3S, molecular weight 390.45 g/mol) is a trisubstituted nicotinate derivative belonging to the cyano-substituted heteroaryl class . Its core scaffold comprises a 2-phenylnicotinate ethyl ester with a cyano group at the 5-position and a 4-methoxyphenylsulfanyl moiety at the 6-position . Preliminary pharmacological screening indicates dual potential as a CCR5 antagonist and a cytotoxic agent with apoptotic activity against Ehrlich ascites carcinoma (EAC) in mice, while showing no cytotoxicity toward macrophages or normal human lymphocytes [1]. The compound is cataloged in commercial screening libraries under identifiers including Bionet1_002297 and Oprea1_760654, and is supplied as a research-grade chemical (typically ≥95% purity) for in vitro and in vivo preclinical investigation .

Why Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate Cannot Be Interchanged with Generic Nicotinate or Cyano-Heteroaryl Analogs


Substitution with generic cyano-nicotinate analogs is inadvisable because the 6-position 4-methoxyphenylsulfanyl substituent is a critical determinant of both target engagement and selectivity profile. Preliminary pharmacological data show that this specific compound exhibits a distinctive dual-activity signature—CCR5 antagonism coupled with selective tumor-cell cytotoxicity (active against EAC cells but inert toward macrophages and normal lymphocytes)—while also displaying a cardiotoxicity liability on guinea pig auricle that narrows its safety window [1]. Close structural analogs with alternative 6-position substituents (e.g., methylsulfanyl, dimethylamino, or chlorobenzylamino) are expected to exhibit divergent receptor-binding pharmacophores, altered lipophilicity (predicted logP differences of >1.5 units relative to simpler congeners), and consequently different biodistribution and off-target profiles [2]. For programs requiring the specific combination of CCR5 antagonism, tumor-selective cytotoxicity, and a defined cardiotoxicity flag for mechanistic de-risking, generic substitution risks invalidating structure-activity relationship (SAR) hypotheses and confounding phenotypic screening outcomes.

Quantitative Differentiation Evidence for Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate Versus Closest Structural Analogs


Predicted Physicochemical Differentiation: Boiling Point and Density vs. Methylsulfanyl Analog

The target compound exhibits a substantially higher predicted boiling point (585.9 ± 50.0 °C) compared to its closest simpler analog, ethyl 5-cyano-6-(methylsulfanyl)-2-phenylnicotinate (CAS 113858-98-3), which has a predicted boiling point of 473.1 ± 45.0 °C [1]. This difference of approximately 113 °C is attributable to the larger 4-methoxyphenylsulfanyl substituent increasing molecular weight (390.45 vs. 298.36 g/mol) and van der Waals surface area. The predicted density of the target compound (1.30 ± 0.1 g/cm³) is identical within error to the methylsulfanyl analog (1.3 ± 0.1 g/cm³), indicating that the additional aromatic ring does not significantly alter packing density [1].

Physicochemical characterization Thermal stability Formulation compatibility

Distinctive in Vivo Selectivity Profile: Tumor Cytotoxicity with Macrophage Sparing vs. Known Cytotoxic Nicotinates

In the EAC-bearing mouse model, the target compound demonstrates cytotoxicity against tumor cells while exhibiting no cytotoxicity toward macrophages in vivo and no cytotoxicity toward normal human lymphocytes in vitro [1]. This selectivity pattern is qualitatively distinct from classical DNA-damaging cytotoxic agents and from certain other cyano-substituted heteroaryles, which have been reported to show broad cytotoxicity across multiple cell types including normal fibroblasts [2]. However, direct quantitative therapeutic index values (e.g., TI = IC50_normal / IC50_tumor) are not publicly available for this specific compound or for named comparator nicotinates in the same assay system.

Tumor selectivity In vivo toxicology Macrophage safety

Dual Pharmacological Activity: CCR5 Antagonism + Tumor Apoptosis vs. Single-Mechanism Nicotinate Derivatives

Preliminary pharmacological screening data indicate that the target compound functions as a CCR5 antagonist while simultaneously inducing apoptosis in tumor cells via nuclear fragmentation and caspase activation [1][2]. Other 5-cyano-2-phenylnicotinate derivatives with different 6-position substituents—such as ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate (CAS 477866-12-9) and ethyl 6-(dimethylamino)-5-cyano-2-phenylnicotinate—are reported primarily for antimicrobial, antiviral, or anticancer activity but without documented CCR5 antagonism . This dual-mechanism signature (chemokine receptor antagonism plus direct tumor cell cytotoxicity) is unusual among mono-functional nicotinate screening hits.

CCR5 antagonism HIV entry inhibition Apoptosis induction

Documented Cardiotoxicity Liability: Guinea Pig Auricle Assay vs. Cardiosafety-Untested Analogs

The target compound has documented cardiotoxicity in the guinea pig auricle assay, providing a defined cardiovascular safety flag that is absent from the pharmacological profiles of close structural analogs for which cardiotoxicity data have not been reported [1]. This known liability can serve as a positive control phenotype or as an exclusion criterion depending on the research objective. Analogs such as ethyl 5-cyano-6-(methylsulfanyl)-2-phenylnicotinate and ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate have no publicly available cardiotoxicity data, making their cardiovascular risk profile unknown and therefore unquantifiable [2].

Cardiotoxicity screening Safety pharmacology Guinea pig auricle

Structural Determinant Differentiation: 4-Methoxyphenylsulfanyl vs. Methylsulfanyl at Position 6

The 4-methoxyphenylsulfanyl group at position 6 of the target compound introduces an additional aromatic ring and a hydrogen-bond-accepting methoxy substituent that are absent in the simpler methylsulfanyl analog (CAS 113858-98-3) . This structural expansion increases calculated molecular surface area, alters the electron density distribution on the pyridine core via extended conjugation, and is predicted to shift logP upward by approximately 1.5–2.0 log units relative to the methylsulfanyl congener (estimated from fragment-based contributions; experimental logP not publicly available). The 4-methoxy substituent's para-orientation may also enable specific hydrogen-bond interactions with target protein residues that are geometrically inaccessible to the methylsulfanyl group .

Structure-activity relationship Lipophilicity Aromatic stacking

Immunomodulatory Biomarker Modulation: Antioxidant Enzyme and Cytokine Elevation in EAC Model

In the EAC-bearing mouse model, treatment with the target compound resulted in increased levels of antioxidant enzymes and elevated cytokine levels [1]. This immunomodulatory biomarker signature is not reported for close structural analogs such as ethyl 5-cyano-6-(methylsulfanyl)-2-phenylnicotinate or ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate, for which immune-related biomarker data are absent from the public domain. The simultaneous elevation of antioxidant defenses and cytokine production suggests a potential host-immune-modulating component to the compound's antitumor activity, which may complement its direct cytotoxic and apoptotic effects.

Antioxidant enzymes Cytokine modulation Tumor immunology

Optimal Research and Industrial Application Scenarios for Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate


CCR5-Mediated Disease Models: HIV Entry Inhibition and Inflammatory Disease Target Engagement Studies

Based on its preliminary CCR5 antagonist activity [1], the compound is suited as a tool compound for CCR5 target engagement studies in HIV-1 gp120-mediated cell-cell fusion assays (using HeLa P4/R5 and CHO-tat10 cell models) and in chemokine-mediated migration assays (CCL3/CCL4/CCL5-induced). Its dual CCR5 antagonism and cytotoxic activity profile makes it particularly relevant for laboratories investigating the intersection of CCR5 signaling with tumor biology, including CCR5's established role in breast cancer metastasis and the tumor microenvironment. Researchers should note that quantitative CCR5 IC50 data are not publicly available for this specific compound, necessitating in-house potency determination prior to assay deployment.

Tumor-Selective Cytotoxicity Screening: EAC and HeLa Model Systems with Macrophage Safety Counter-Screen

The compound's demonstrated cytotoxicity against EAC cells in vivo, coupled with its lack of cytotoxicity toward macrophages and normal human lymphocytes [2], positions it as a selectivity probe for tumor-cell-specific mechanisms. It is appropriate for use in comparative cytotoxicity panels where macrophage/monocyte cell lines (e.g., RAW 264.7, THP-1) and primary lymphocytes serve as normal-cell counterscreens. The apoptotic mechanism (nuclear fragmentation, caspase activation) and cytoskeletal disruption phenotype reported for cyano-substituted heteroaryles in HeLa cells [3] suggest utility in mitosis inhibition and cytoskeleton-targeting drug discovery programs, particularly for identifying compounds that induce G1 arrest without DNA intercalation.

Cardiotoxicity Reference Standard for Structure-Toxicity Relationship (STR) Studies

The documented cardiotoxicity in the guinea pig auricle assay [2] establishes this compound as a positive-control reference material for cardiac safety screening of nicotinate-based chemical series. Medicinal chemistry teams can use this compound to benchmark hERG channel binding, action potential duration prolongation, and contractility effects of new analogs. The 6-position 4-methoxyphenylsulfanyl group can be systematically varied (e.g., to methylsulfanyl, dimethylamino, or chlorobenzylamino) to probe the structural determinants of cardiotoxicity, enabling data-driven STR optimization toward safer candidates within the 5-cyano-2-phenylnicotinate scaffold.

Oxidative Stress and Cytokine Modulation Research in Tumor-Bearing Models

The compound's ability to elevate antioxidant enzyme levels and modulate cytokine production in EAC-bearing mice [2] supports its application as an immunomodulatory probe in tumor immunology research. It can be deployed in studies examining the interplay between redox status, cytokine networks (e.g., TNF-α, IL-6, IL-10), and tumor progression. The cardiotoxicity liability should be factored into experimental design, particularly for chronic dosing regimens or studies involving cardiovascular endpoints. Combination studies with established antioxidant agents (N-acetylcysteine, tempol) or cytokine inhibitors may reveal mechanistic synergies or antagonisms relevant to chemo-immunotherapy strategies.

Quote Request

Request a Quote for Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.